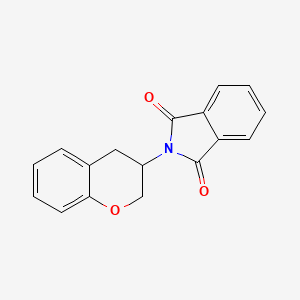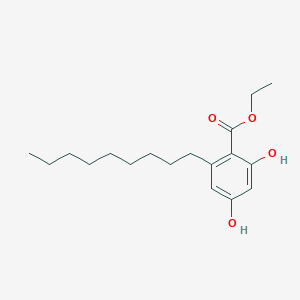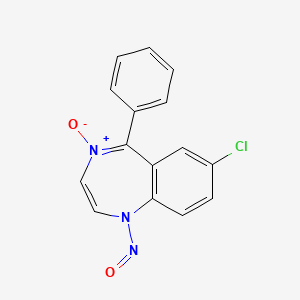
1-Methyl-3-phenyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1,4-diazepan-5-one is a chemical compound belonging to the class of diazepanes It is characterized by a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1,4-diazepan-5-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1,4-diazepan-5-one with methylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at temperatures ranging from 0°C to 78°C for a duration of 1 to 16 hours . Industrial production methods may involve the use of diketene as a starting material, which affords the targeted compound with high yields .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazepane ring can be modified by introducing different substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including anxiety and epilepsy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. This modulation leads to an increase in the opening frequency of GABA-activated chloride channels, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1,4-diazepan-5-one can be compared with other similar compounds, such as diazepam and alprazolam. These compounds share a similar diazepane ring structure but differ in their substituents and pharmacological properties. For example:
The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications that are distinct from those of diazepam and alprazolam.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
CAS No. |
61337-92-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C12H16N2O/c1-14-8-7-12(15)13-11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
InChI Key |
RFFWUHABELBUHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)NC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)

![2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14578837.png)


![3-Methyl-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14578843.png)


![tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate](/img/structure/B14578860.png)
